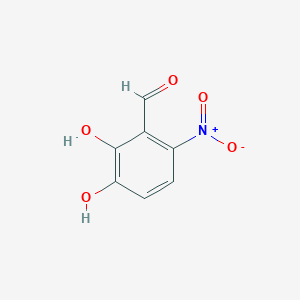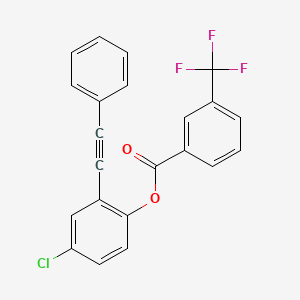![molecular formula C14H26O4Si B12550019 {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182227-16-3](/img/structure/B12550019.png)
{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane: is a complex organosilicon compound with the molecular formula C14H26O4Si and a molecular weight of 286.43934 g/mol
Métodos De Preparación
The synthesis of {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization with silane groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the 1,4-dioxaspiro[4.5]decane structure.
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups attached to the spirocyclic core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal catalysts.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: : The unique structure of {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane makes it a valuable intermediate in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: : In biological research, this compound may be used as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Medicine: : The compound’s potential bioactivity could be explored for the development of new drugs or diagnostic agents.
Industry: : Industrial applications may include its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure and functional groups play a crucial role in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in catalysis or biological systems.
Propiedades
Número CAS |
182227-16-3 |
|---|---|
Fórmula molecular |
C14H26O4Si |
Peso molecular |
286.44 g/mol |
Nombre IUPAC |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C14H26O4Si/c1-19(2,3)18-12-15-9-6-13-4-7-14(8-5-13)16-10-11-17-14/h6H,4-5,7-12H2,1-3H3 |
Clave InChI |
AFJLHLRHVWCHQE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCOCC=C1CCC2(CC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)

![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)

